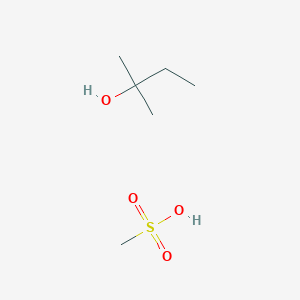

Methanesulfonic acid;2-methylbutan-2-ol

Description

Properties

CAS No. |

61548-82-1 |

|---|---|

Molecular Formula |

C6H16O4S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

methanesulfonic acid;2-methylbutan-2-ol |

InChI |

InChI=1S/C5H12O.CH4O3S/c1-4-5(2,3)6;1-5(2,3)4/h6H,4H2,1-3H3;1H3,(H,2,3,4) |

InChI Key |

AMNNOCHFPMJHAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)O.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Methanesulfonic Acid

Oxidation of Dimethyl Sulfide: One of the traditional methods involves the oxidation of dimethyl sulfide using oxygen from the air.

Electrochemical Synthesis: A novel method involves the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators.

2-Methylbutan-2-ol

Hydration of 2-Methyl-2-butene: This method involves the hydration of 2-methyl-2-butene in the presence of an acidic catalyst.

Favorskii Reaction: Another method involves the reaction of acetone with acetylene to form 2-methylbut-3-yn-2-ol, which is then hydrogenated using a Raney nickel catalyst to produce 2-methylbutan-2-ol.

Chemical Reactions Analysis

Methanesulfonic Acid

Oxidation: Methanesulfonic acid can undergo oxidation reactions to form methanesulfonyl radicals.

Substitution: It can participate in substitution reactions, particularly in the formation of methanesulfonates.

2-Methylbutan-2-ol

Scientific Research Applications

Methanesulfonic Acid

Green Chemistry: It is used as a reagent in green chemistry due to its strong acidity and non-oxidizing nature.

Electrochemical Applications: It is used in the electrodeposition of metals and in redox flow batteries.

Extractive Metallurgy: It is explored for use in lithium-ion battery recycling and metal recovery.

2-Methylbutan-2-ol

Solvent: It is used as a solvent in various chemical reactions.

Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Methanesulfonic Acid: : Methanesulfonic acid acts as a strong acid and can protonate various substrates, facilitating a range of chemical reactions. Its mechanism involves the donation of a proton (H⁺) to the substrate, which can lead to the formation of carbocations and subsequent reactions .

2-Methylbutan-2-ol: : The mechanism of action of 2-methylbutan-2-ol in its reactions often involves the formation of a carbocation intermediate. For example, in its reaction with hydrochloric acid, the hydroxyl group is protonated and leaves as water, forming a carbocation that is then attacked by a chloride ion to form tert-amyl chloride .

Comparison with Similar Compounds

Comparison of Methanesulfonic Acid with Similar Compounds

Key Competitors in Hydrometallurgy

MSA is compared to sulfuric acid (H₂SO₄), hydrochloric acid (HCl), nitric acid (HNO₃), and organic acids like acetic acid (CH₃COOH).

Table 1: Comparative Properties of MSA and Similar Acids

Advantages of MSA

- High Salt Solubility : Methanesulfonate salts (e.g., Pb(CH₃SO₃)₂) exhibit higher solubility than sulfates, reducing scaling issues in hydrometallurgy .

- Environmental Compliance : MSA meets REACH regulations, unlike alternatives like Cyanex 301 .

Limitations

Comparison of 2-Methylbutan-2-ol with Similar Alcohols

Tertiary Alcohols of Interest

2-Methylbutan-2-ol is compared to structurally related tertiary alcohols, such as 2-methylpropan-2-ol (tert-butanol) and 2-methylpentan-2-ol.

Table 2: Tertiary Alcohols and Key Characteristics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.